4-Nitrophenyl-O-(6-O-benzyl)-glucopyranosyl(1--4)-O-glucopyranosyl(1--4)-O-glucopyranosyl(1--4)-O-glucopyranosyl(1--4)-glucopyranoside
4-Nitrophenyl-O-(6-O-benzyl)-glucopyranosyl(1--4)-O-glucopyranosyl(1--4)-O-glucopyranosyl(1--4)-O-glucopyranosyl(1--4)-glucopyranoside
Brand Name:
Vulcanchem
CAS No.:
115850-12-9
VCID:
VC20856897
InChI:
InChI=1S/C43H61NO28/c45-10-19-24(49)28(53)32(57)39(64-19)69-37-36(68-40-33(58)31(56)27(52)23(67-40)15-63-14-16-4-2-1-3-5-16)22(13-48)71-43(17-6-8-18(9-7-17)44(61)62,72-42-35(60)30(55)26(51)21(12-47)66-42)38(37)70-41-34(59)29(54)25(50)20(11-46)65-41/h1-9,19-42,45-60H,10-15H2/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,42-,43-/m1/s1
SMILES:
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC3C(OC(C(C3OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)(C6=CC=C(C=C6)[N+](=O)[O-])OC7C(C(C(C(O7)CO)O)O)O)CO)O)O)O
Molecular Formula:
C43H61NO28
Molecular Weight:
1039.9 g/mol
4-Nitrophenyl-O-(6-O-benzyl)-glucopyranosyl(1--4)-O-glucopyranosyl(1--4)-O-glucopyranosyl(1--4)-O-glucopyranosyl(1--4)-glucopyranoside
CAS No.: 115850-12-9
Cat. No.: VC20856897
Molecular Formula: C43H61NO28
Molecular Weight: 1039.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115850-12-9 |
|---|---|
| Molecular Formula | C43H61NO28 |
| Molecular Weight | 1039.9 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-2-(4-nitrophenyl)-2,3-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-4-yl]oxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C43H61NO28/c45-10-19-24(49)28(53)32(57)39(64-19)69-37-36(68-40-33(58)31(56)27(52)23(67-40)15-63-14-16-4-2-1-3-5-16)22(13-48)71-43(17-6-8-18(9-7-17)44(61)62,72-42-35(60)30(55)26(51)21(12-47)66-42)38(37)70-41-34(59)29(54)25(50)20(11-46)65-41/h1-9,19-42,45-60H,10-15H2/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,42-,43-/m1/s1 |
| Standard InChI Key | GJASCJZEBANVKX-CQZBUOJGSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@]([C@@H]([C@H]3O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C6=CC=C(C=C6)[N+](=O)[O-])O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)CO)O)O)O |
| SMILES | C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC3C(OC(C(C3OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)(C6=CC=C(C=C6)[N+](=O)[O-])OC7C(C(C(C(O7)CO)O)O)O)CO)O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC3C(OC(C(C3OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)(C6=CC=C(C=C6)[N+](=O)[O-])OC7C(C(C(C(O7)CO)O)O)O)CO)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator